2-(Aminooxy)-2-methylpropanoic acid hydrochloride chemical properties
2-(Aminooxy)-2-methylpropanoic acid hydrochloride chemical properties
An In-Depth Technical Guide to 2-(Aminooxy)-2-methylpropanoic acid hydrochloride: Properties, Reactivity, and Applications
Introduction
2-(Aminooxy)-2-methylpropanoic acid hydrochloride, often abbreviated as AOIBA, is a bifunctional molecule of significant interest in chemical biology, drug development, and materials science. Its structure features a carboxylic acid and a terminal aminooxy group, presented as a stable hydrochloride salt.[1] This unique arrangement makes it a powerful linker molecule, primarily utilized for the covalent conjugation of molecules through a highly specific and efficient reaction known as oxime ligation.
The core utility of this compound lies in the chemoselective reaction of its aminooxy moiety with aldehydes or ketones present on a target molecule. This reaction proceeds under mild, often physiological, conditions to form a stable oxime bond, a cornerstone of bioorthogonal chemistry.[1][] This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride, intended for researchers and scientists leveraging advanced bioconjugation techniques.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride determine its handling, storage, and application parameters. As a solid at room temperature, it is typically supplied as a crystalline powder with a purity exceeding 95-97% for research applications.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 89766-91-6 | [1][3][4][5] |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][3][4] |
| Molecular Weight | 155.58 g/mol | [1][4][5] |
| Appearance | Solid | [3] |
| Melting Point | 164-166 °C | [4] |
| Boiling Point | 264.1 °C at 760 mmHg | [][4] |
| Density | 1.199 g/cm³ | [][4] |
| IUPAC Name | 2-aminooxy-2-methylpropanoic acid;hydrochloride | [1][5] |
Solubility and Stability: Due to its ionic hydrochloride salt form, the compound is generally soluble in polar solvents such as water and Dimethyl Sulfoxide (DMSO).[1] It is stable when stored under dry, inert conditions at room temperature.[1][6] However, researchers should be aware that the compound may undergo hydrolysis in strongly acidic or basic aqueous environments, which could affect its reactivity over time.[1]
Core Reactivity: The Aminooxy-Carbonyl Ligation
The primary value of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride in scientific applications stems from the nucleophilic reaction of its aminooxy (-ONH₂) group with electrophilic carbonyl groups (aldehydes and ketones).[1]
Mechanism of Oxime Formation
This reaction is a type of condensation or addition-elimination reaction. The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, known as an oxime ether linkage.[1] The reaction is highly specific and can be performed in the presence of many other functional groups, making it an ideal bioorthogonal ligation strategy.[]
The process is typically acid-catalyzed. The optimal pH for oxime ligation is generally between 4 and 6. At lower pH values, the aminooxy group becomes protonated, reducing its nucleophilicity. At higher pH values, the rate of dehydration of the hemiaminal intermediate slows down.
Caption: Reaction of an aminooxy group with a ketone/aldehyde.
Stability of the Oxime Linkage
The resulting oxime bond is significantly more stable to hydrolysis compared to other common bioconjugation linkages like imines (Schiff bases) and hydrazones, particularly at neutral or physiological pH. This enhanced stability is critical for applications where the resulting conjugate must remain intact in a biological environment, such as in the development of antibody-drug conjugates (ADCs).
Key Applications in Research and Development
The unique properties of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride make it a versatile tool in various scientific fields.[7]
Bioconjugation and Bioorthogonal Chemistry
This is the primary application area for the compound.[][8] Its bifunctional nature allows it to act as a crosslinker between two molecules, one functionalized with a carbonyl group and the other with the carboxylic acid of AOIBA (typically after activation).
-
Antibody-Drug Conjugates (ADCs): In ADC development, AOIBA can be used to link a cytotoxic drug to an antibody.[7] The antibody is often modified to introduce a unique aldehyde or ketone handle, which then reacts with the aminooxy group of the drug-linker complex.
-
Protein and Peptide Labeling: It enables the site-specific labeling of proteins or peptides with probes, tags (like biotin or fluorophores), or other molecules for diagnostic and research purposes.[7]
-
Surface Modification: The molecule is used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostic arrays, and biocompatible materials.
Caption: AOIBA linking a biomolecule and a payload molecule.
Synthetic Chemistry
Beyond bioconjugation, 2-(Aminooxy)-2-methylpropanoic acid hydrochloride serves as a valuable synthetic intermediate in organic chemistry for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions based on the specific substrates and desired outcomes.
Protocol: General Procedure for Oxime Ligation
This protocol describes the conjugation of an aldehyde- or ketone-containing biomolecule with 2-(Aminooxy)-2-methylpropanoic acid hydrochloride.
-
Dissolve Substrate: Dissolve the carbonyl-containing molecule (e.g., protein) in a suitable buffer, typically at a pH between 4.5 and 6.0 (e.g., 100 mM sodium acetate).
-
Prepare AOIBA Solution: Prepare a stock solution of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride in the same buffer or water.
-
Initiate Reaction: Add a 10- to 50-fold molar excess of the AOIBA solution to the substrate solution. The exact excess will depend on the reactivity of the carbonyl group and may require optimization.
-
Incubate: Allow the reaction to proceed for 2-12 hours at room temperature or 4 °C. Reaction progress can be monitored by techniques such as mass spectrometry or HPLC.
-
Purification: Remove excess unreacted AOIBA and byproducts using a suitable method for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Characterization: Confirm the formation of the conjugate by mass spectrometry (observing the expected mass shift), HPLC, or SDS-PAGE.
Protocol: Analytical Characterization by HPLC
Purity assessment and reaction monitoring can be effectively performed using reverse-phase HPLC.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.[1]
-
Analysis: The retention time of the starting materials and the newly formed conjugate will differ, allowing for quantification of conversion and assessment of purity.
Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride.
| Technique | Expected Data | Reference |
| ¹³C NMR | In DMSO-d₆, characteristic peaks are observed at approximately δ 168.1 (carboxylic acid), 83.3 (quaternary carbon), and 17.4 (methyl group). | [1] |
| HRMS (ESI/QTOF) | High-resolution mass spectrometry should be used to confirm the exact mass of the protonated molecule ([M+H]⁺). | [1] |
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when handling this compound.
GHS Hazard Classification:
| Hazard Statement | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1][4][9] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][9] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1][9] |
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]
-
Wash hands thoroughly after handling.[10]
-
Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place.[6]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][6]
-
Avoid contact with strong oxidizing agents, strong bases, and strong acids outside of controlled reaction conditions.
Conclusion
2-(Aminooxy)-2-methylpropanoic acid hydrochloride is a highly valuable and versatile chemical tool. Its defining feature—the ability of its aminooxy group to selectively react with aldehydes and ketones to form a stable oxime linkage—positions it as a staple reagent in the field of bioconjugation. For researchers in drug development, diagnostics, and materials science, a thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in creating novel and robust molecular constructs.
References
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Ivy Fine Chemicals. (n.d.). 2-(Aminooxy)-2-methylpropanoic acid hydrochloride [CAS: 89766-91-6]. Retrieved from [Link]
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